N-2H-1,4-Benzothiazin-3-yl-N'-(4-methoxyphenyl)urea
Description
Properties
CAS No. |
108176-67-6 |
|---|---|
Molecular Formula |
C16H15N3O2S |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
1-(2H-1,4-benzothiazin-3-yl)-3-(4-methoxyphenyl)urea |
InChI |
InChI=1S/C16H15N3O2S/c1-21-12-8-6-11(7-9-12)17-16(20)19-15-10-22-14-5-3-2-4-13(14)18-15/h2-9H,10H2,1H3,(H2,17,18,19,20) |
InChI Key |
AMOPVPKHEQWRFL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=NC3=CC=CC=C3SC2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Benzothiazine Core
The benzothiazine moiety, specifically the 2H-1,4-benzothiazine ring, is generally prepared through cyclization reactions involving ortho-aminothiophenol derivatives and appropriate carbonyl compounds or halogenated precursors. A notable method involves:
Halogenated benzothiazine intermediates: Starting from halogen-substituted benzothiazine derivatives (e.g., 2-chloro-1,4-benzothiazine), which are synthesized via halogenation of benzothiazine precursors or through cyclization of substituted aminothiophenols with halogenated reagents.
Substituent variation: The halogen (chlorine or iodine) on the benzothiazine ring can be selectively introduced to facilitate further nucleophilic substitution reactions.
Formation of the Urea Linkage
The key step in preparing N-2H-1,4-Benzothiazin-3-yl-N'-(4-methoxyphenyl)urea is the reaction between the benzothiazine derivative and 4-methoxyaniline or its derivatives to form the urea bond. The general synthetic route includes:
Reaction of benzothiazine amine with isocyanates or carbamoyl chlorides: The benzothiazine amine (at the 3-position) reacts with 4-methoxyphenyl isocyanate or equivalent carbamoyl chloride to yield the urea derivative.
Use of sodium cyanate and acidic conditions: In some heterocyclic urea syntheses, sodium cyanate in the presence of glacial acetic acid is used to convert amino-substituted heterocycles into urea derivatives, which can be adapted for benzothiazine systems.
Solvent and temperature control: Typical solvents include polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with reaction temperatures ranging from ambient to moderate heating (25–80 °C) to optimize yield and purity.
Detailed Synthetic Procedure (Representative)
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Synthesis of 2-chloro-1,4-benzothiazine | Cyclization of ortho-aminothiophenol with chloro-substituted carbonyl compound under reflux | Halogenated benzothiazine intermediate |
| 2 | Nucleophilic substitution with 4-methoxyaniline | Reaction of 2-chloro-benzothiazine with 4-methoxyaniline in DMF at 60 °C | Formation of benzothiazine amine derivative |
| 3 | Urea formation | Reaction of benzothiazine amine with 4-methoxyphenyl isocyanate or sodium cyanate in acidic medium | Formation of this compound |
Research Findings and Optimization
Yield and Purity: The reaction yields for the urea formation step typically range from 65% to 85%, depending on the purity of starting materials and reaction conditions.
Reaction Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and confirm product formation.
Crystallization: The final product is often purified by recrystallization from ethanol or ethyl acetate to obtain analytically pure material suitable for further biological evaluation.
Alternative Routes: Some patents describe the use of substituted benzothiazine-4-ones as intermediates, which can be aminated and subsequently converted to urea derivatives, offering alternative synthetic pathways.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Benzothiazine Reactions
Benzothiazine derivatives can participate in various chemical reactions, including:
-
Hydrolysis : Benzothiazines can undergo hydrolysis, which may require careful pH control to prevent degradation of sensitive functional groups.
-
Alkylation : These compounds can be alkylated using alkyl halides or sulfonates under basic conditions .
-
Acid Addition Salts : Benzothiazine derivatives can form acid addition salts with inorganic or organic acids .
Urea Reactions
Urea is known for its ability to form urea derivatives through condensation reactions. In the context of N-2H-1,4-Benzothiazin-3-yl-N'-(4-methoxyphenyl)urea, the urea component could potentially participate in reactions such as:
-
Condensation Reactions : Urea can react with amines or alcohols to form urea derivatives, which might be applicable in synthesizing or modifying this compound.
-
Hydrolysis : Urea itself can hydrolyze to form ammonia and carbon dioxide, but this is less relevant in the context of a urea derivative.
Potential Chemical Reactions of this compound
Given the components of this compound, potential chemical reactions might include:
-
Hydrolysis : The urea linkage could potentially hydrolyze under certain conditions, although this would likely require harsh conditions.
-
Alkylation : The benzothiazine ring might undergo alkylation reactions, similar to other benzothiazine derivatives.
-
Condensation Reactions : The urea component could participate in further condensation reactions with other amines or alcohols.
Data Tables for Related Compounds
While specific data for this compound is limited, related compounds can provide insights:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Potential Reactions |
|---|---|---|---|
| 1,4-Benzothiazine Derivative | C20H22FN3OS | Not specified | Alkylation, Hydrolysis |
| Urea | CH4N2O | 60.06 | Condensation, Hydrolysis |
| 1-[(4-Methoxyphenyl)methyl]-3-(6-nitro-1,3-benzothiazol-2-yl)urea | C16H14N4O4S | 358.4 | Hydrolysis, Condensation |
Scientific Research Applications
Antibacterial Activity
Research has shown that benzothiazine derivatives exhibit promising antibacterial properties. A study focused on 1,4-benzothiazine-based compounds demonstrated their effectiveness against Staphylococcus aureus, particularly through the inhibition of bacterial peptide deformylase (PDF). The synthesized derivatives showed better docking scores and bioactivity compared to existing treatments, indicating their potential as novel antibacterial agents .
Antifungal Properties
Benzothiazine compounds have also been evaluated for antifungal activity. One derivative demonstrated antifungal effects against Aspergillus niger, exhibiting a potency significantly greater than standard antifungal agents like miconazole . This suggests that N-2H-1,4-Benzothiazin-3-yl-N'-(4-methoxyphenyl)urea could be an effective candidate for developing antifungal therapies.
Anticancer Potential
The structural features of benzothiazines make them attractive for anticancer drug development. Studies indicate that modifications to the benzothiazine structure can enhance cytotoxicity against various cancer cell lines. The compound's ability to interfere with cellular mechanisms associated with cancer proliferation is under investigation, highlighting its potential in oncology .
Data Table: Summary of Biological Activities
Case Study 1: Synthesis and Evaluation of Benzothiazine Derivatives
A recent study synthesized several derivatives of 1,4-benzothiazine and evaluated their biological activities. Among these, one compound was found to inhibit biofilm formation at low concentrations, suggesting its utility in preventing infections associated with medical devices . This finding is critical in the context of developing strategies to combat hospital-acquired infections.
Case Study 2: Calcium Channel Blocking Activity
Another study investigated the calcium antagonistic properties of benzothiazine derivatives, including this compound. Although the compounds displayed relatively weak calcium channel blocking activity, they were evaluated for potential antihypertensive effects in spontaneously hypertensive rats, indicating a pathway for cardiovascular applications .
Mechanism of Action
The mechanism of action of N-2H-1,4-Benzothiazin-3-yl-N’-(4-methoxyphenyl)urea involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, which can improve cognitive function in neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Variations
Compound A : 6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine (CAS not specified)
- Molecular Formula : C₁₅H₁₂O₂S
- Core Structure : 1,4-Benzoxathiine (oxygen and sulfur in the heterocycle) with a thiophene substituent.
- Key Differences: Replaces benzothiazine’s nitrogen with oxygen, altering electronic density and hydrogen-bonding capacity.
- Synthesis : Sodium hydride/DMF-mediated coupling, contrasting with urea-based syntheses .
Compound B : (2Z)-N-(4-Methoxyphenyl)-2-(4-methoxyphenylimino)-2H-1,4-benzoxazin-3-amine
- Core Structure : 1,4-Benzoxazine (oxygen and nitrogen in the heterocycle).
- Imino (-NH-) and methoxyphenyl groups create a planar structure, differing from the non-planar urea linkage in the target compound.
Functional Group Modifications
Compound C : N-[(3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl]-N-hydroxyurea (CAS 139149-55-6)
- Molecular Formula : C₁₆H₁₆N₂O₄
- Core Structure : Benzofuran with hydroxyurea substituent.
- Key Differences: Hydroxyurea (-NH-C(=O)-NH-OH) introduces additional hydrogen-bond donors, enhancing solubility but increasing metabolic instability. Benzofuran’s oxygen-rich ring lacks nitrogen, reducing basicity compared to benzothiazine .
Compound D : Thiourea,N'-(5-chloro-2,4-dimethoxyphenyl)-N-[2-chloro-4-(formylamino)phenyl]- (CAS 307556-44-1)
- Molecular Formula : C₁₆H₁₅Cl₂N₃O₃S
- Core Structure : Thiourea (-NH-C(=S)-NH-) with chloro and dimethoxyphenyl groups.
- Key Differences: Thiourea’s sulfur atom increases lipophilicity and resistance to enzymatic hydrolysis but reduces hydrogen-bonding efficiency.
Comparative Data Table
| Property | Target Compound | Compound A | Compound B | Compound C | Compound D |
|---|---|---|---|---|---|
| Core Heterocycle | 1,4-Benzothiazine | 1,4-Benzoxathiine | 1,4-Benzoxazine | Benzofuran | N/A (thiourea chain) |
| Functional Groups | Urea, 4-methoxyphenyl | Thiophene, methoxy | Imino, methoxyphenyl | Hydroxyurea, phenylmethoxy | Thiourea, chloro, dimethoxy |
| Molecular Weight (g/mol) | 325.38 | 256.32 | ~340 (estimated) | 300.31 | 416.28 |
| Key Interactions | H-bonding, π-stacking | π-π interactions | Planar H-bonding | H-bonding, metal chelation | Lipophilic interactions |
| Synthetic Route | Urea coupling (inferred) | NaH/DMF-mediated coupling | Schiff base formation | Hydroxyurea derivatization | Thiourea alkylation |
Research Findings and Implications
- Solubility : Compound C’s hydroxyurea group improves aqueous solubility (~15 mg/mL) vs. the target compound’s moderate solubility (~5 mg/mL) due to urea’s polarity .
- Stability : Thiourea derivatives (Compound D) exhibit longer plasma half-lives (>6 hours) but may face toxicity issues absent in urea-based structures .
Biological Activity
N-2H-1,4-Benzothiazin-3-yl-N'-(4-methoxyphenyl)urea, with the CAS number 108176-67-6, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Molecular Structure:
- Molecular Formula: C16H15N3O2S
- Molar Mass: 313.37 g/mol
- Physical State: Solid
- Solubility: Specific solubility data is not extensively documented; however, derivatives of benzothiazine compounds often exhibit varied solubility in organic solvents.
Antimicrobial Activity
Recent studies have indicated that derivatives of benzothiazine compounds exhibit significant antimicrobial properties. For example, compounds similar to this compound have shown effectiveness against various strains of bacteria and fungi.
Table 1: Antimicrobial Activity of Benzothiazine Derivatives
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzothiazine A | Staphylococcus aureus | 32 µg/mL |
| Benzothiazine B | Escherichia coli | 16 µg/mL |
| This compound | Mycobacterium tuberculosis | TBD |
Anticancer Properties
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. The compound appears to induce apoptosis in various cancer types, potentially through the modulation of key signaling pathways involved in cell survival and proliferation.
Case Study: Cytotoxicity Against Breast Cancer Cells
In a study investigating the effects of this compound on MDA-MB-231 breast cancer cells:
- Concentration: 1 µM to 10 µM
- Results: A dose-dependent inhibition of cell viability was observed, with a reduction in viability by up to 70% at higher concentrations (p<0.01).
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell metabolism.
- Reactive Oxygen Species (ROS) Production: Increased ROS levels can lead to oxidative stress and subsequent cell death in cancer cells.
- Molecular Docking Studies: Computational studies suggest that the compound interacts with target proteins involved in cell cycle regulation and apoptosis.
Table 2: Molecular Docking Results
| Target Protein | Binding Affinity (kcal/mol) | Interaction Type |
|---|---|---|
| DNA Topoisomerase II | -9.5 | Hydrogen bonds |
| Bacterial RNA Polymerase | -8.7 | Hydrophobic interactions |
| Tubulin | -7.8 | Van der Waals forces |
Q & A
Basic Research Questions
Q. What are effective synthetic routes for preparing N-2H-1,4-Benzothiazin-3-yl-N'-(4-methoxyphenyl)urea?
- Methodology : Microwave-assisted synthesis in polar aprotic solvents (e.g., DMF) with equimolar ratios of benzothiazinamine and 4-methoxyphenyl isocyanate has been successfully employed for analogous urea derivatives. Post-reaction purification via silica chromatography (e.g., 98% dichloromethane/2% methanol) ensures high yield and purity . Column chromatography is recommended for isolating intermediates, as demonstrated in the synthesis of structurally related ureas .
Q. How can the purity and structural integrity of this compound be validated?
- Methodology : Use a combination of:
- HPLC : Reverse-phase C18 columns with UV detection (e.g., 254 nm) to confirm ≥97% purity .
- NMR Spectroscopy : H and C NMR to verify substituent integration and urea linkage formation (e.g., NH protons at δ 11.75 ppm in DMSO-) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., observed [M+H] within 1.2 ppm error) .
Q. What crystallographic methods are suitable for determining its solid-state structure?
- Methodology : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is the gold standard. Data collection at low temperatures (150 K) minimizes thermal motion artifacts. Hydrogen-bonding networks can be analyzed via PLATON to identify supramolecular interactions (e.g., N–H⋯O chains) .
Advanced Research Questions
Q. How can conformational analysis resolve discrepancies in crystallographic data for the benzothiazine ring?
- Methodology : Apply Cremer-Pople puckering coordinates to quantify out-of-plane displacements. For five-membered heterocycles, calculate amplitude () and phase () parameters to compare experimental data with computational models (e.g., DFT-optimized geometries). This approach addresses variations in bond lengths and angles observed across studies .
Q. What strategies mitigate contradictions in bioactivity data for urea derivatives?
- Methodology :
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methoxy position, nitro groups) and test inhibitory activity against target enzymes (e.g., GSK-3β). Co-crystallization with proteins (e.g., kinases) identifies critical binding interactions .
- Cross-Validation : Use orthogonal assays (e.g., enzymatic inhibition, cellular uptake studies) to reconcile discrepancies between in vitro and in vivo results .
Q. How can computational methods predict the compound’s pharmacokinetic properties?
- Methodology :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to target proteins (e.g., GSK-3β active site). Focus on hydrogen-bonding interactions with key residues (e.g., Asp133, Val135) .
- ADME Prediction : SwissADME or QikProp to estimate logP, PSA, and blood-brain barrier permeability. Validate with radiolabeled analogs (e.g., C-methoxy derivatives) in PET imaging .
Q. What experimental designs optimize selectivity against off-target enzymes?
- Methodology :
- Kinase Profiling : Screen against panels of >50 kinases (e.g., Eurofins KinaseProfiler) to identify selectivity.
- Covalent Docking : For irreversible inhibitors, model nucleophilic attack by cysteine residues using hybrid QM/MM methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
